Product packaging for 2,3-Bis(ethenyl)benzenesulfonic acid(Cat. No.:CAS No. 65405-46-1)

2,3-Bis(ethenyl)benzenesulfonic acid

Cat. No.: B12693771
CAS No.: 65405-46-1
M. Wt: 210.25 g/mol
InChI Key: QWFMDSOYEQHWMF-UHFFFAOYSA-N
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Description

2,3-Bis(ethenyl)benzenesulfonic acid is a high-purity, specialized organic compound intended solely for research and development purposes in laboratory settings. This chemical is of significant interest in polymer science and materials chemistry due to its dual functional groups: the sulfonic acid moiety and the two ethenyl (vinyl) groups. The sulfonic acid group provides strong acidity, making this compound a potential candidate for use as a catalyst in organic synthesis reactions, such as esterification and dehydration . The presence of multiple polymerizable vinyl groups suggests its primary research value lies in its capacity to act as a monomer or cross-linking agent for creating novel ion-exchange resins, functional polymers, and hydrogels . The incorporated sulfonic acid groups within the resulting polymer matrix can impart properties such as proton conductivity, cation-exchange capability, and enhanced hydrophilicity, which are valuable for developing advanced materials for separation technologies, fuel cells, or water treatment . Researchers are advised to handle this compound with appropriate safety precautions, including the use of personal protective equipment, as benzenesulfonic acid derivatives are typically corrosive and can cause severe skin burns and eye damage . Please consult the safety data sheet for detailed handling and disposal information. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3S B12693771 2,3-Bis(ethenyl)benzenesulfonic acid CAS No. 65405-46-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65405-46-1

Molecular Formula

C10H10O3S

Molecular Weight

210.25 g/mol

IUPAC Name

2,3-bis(ethenyl)benzenesulfonic acid

InChI

InChI=1S/C10H10O3S/c1-3-8-6-5-7-10(9(8)4-2)14(11,12)13/h3-7H,1-2H2,(H,11,12,13)

InChI Key

QWFMDSOYEQHWMF-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C(=CC=C1)S(=O)(=O)O)C=C

Related CAS

65405-46-1

Origin of Product

United States

Synthetic Methodologies for 2,3 Bis Ethenyl Benzenesulfonic Acid and Its Derivatives

General Synthetic Strategies for Benzenesulfonic Acids

The foundational step in the synthesis of many aromatic sulfonic acids is the direct sulfonation of a benzene (B151609) derivative. This electrophilic aromatic substitution reaction is a cornerstone of industrial organic chemistry, valued for its high yields and the production of well-defined products under relatively mild conditions. chemicalbook.com

Sulfonation of Benzene Derivatives

The introduction of a sulfonic acid group (–SO₃H) onto a benzene ring is typically achieved through electrophilic aromatic substitution. wikipedia.org The choice of sulfonating agent and reaction conditions is critical and can be tailored to the specific substrate and desired outcome. This process is fundamental to producing a wide array of benzenesulfonic acids that serve as precursors in various chemical industries. chemicalbook.comgoogle.com For instance, the sulfonation of polystyrene is a key step in the industrial production of polystyrene sulfonic acid type ion exchange resins. google.com

Utilization of Sulfur Trioxide and Chlorosulfonic Acid for Sulfonation

Common sulfonating agents include concentrated sulfuric acid, oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), and chlorosulfonic acid. chemicalbook.com Sulfur trioxide, being a strong electrophile, reacts readily with aromatic compounds. wikipedia.org For example, the reaction of benzene with liquid sulfur trioxide can be controlled to produce benzenesulfonic acid in high yield. google.com

Chlorosulfonic acid is another effective sulfonating agent that offers the advantage of producing a sulfonyl chloride, which can then be hydrolyzed to the sulfonic acid. This method avoids the formation of water as a byproduct during the initial reaction step. chemicalbook.com The reaction conditions, such as temperature and reactant ratios, are carefully controlled to maximize the yield of the desired sulfonic acid and minimize the formation of byproducts like diphenyl sulfone. chemicalbook.comgoogle.com

Introduction of Ethenyl Groups in 2,3-Bis(ethenyl)benzenesulfonic Acid Synthesis

Following the establishment of the sulfonic acid functionality, or in some strategies prior to it, the introduction of the two ethenyl groups at the 2 and 3 positions of the benzene ring is the next critical phase. This is typically accomplished through well-established olefination reactions.

Wittig Reaction Approaches for Ethenyl Moiety Introduction

The Wittig reaction is a powerful and widely used method for forming carbon-carbon double bonds, making it a suitable choice for introducing ethenyl groups. This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). In the context of synthesizing this compound, a precursor such as a 2,3-diformylbenzenesulfonic acid derivative could be reacted with a methylidenephosphorane (H₂C=PPh₃) to form the two vinyl groups. The versatility and reliability of the Wittig reaction make it a key tool in the organic chemist's arsenal (B13267) for such transformations. google.com

Vinylation Methods using Suitable Vinyl Halides

Another approach to installing vinyl groups is through cross-coupling reactions. Palladium-catalyzed reactions, such as the Heck or Stille coupling, can be employed to couple a di-substituted benzene ring with a vinyl-containing reagent. For instance, a dihalo-benzenesulfonic acid derivative (e.g., 2,3-dibromobenzenesulfonic acid) could be reacted with a vinylating agent like vinyltributylstannane (in a Stille coupling) or ethylene (B1197577) (in a Heck reaction) in the presence of a palladium catalyst to form the desired divinyl product. These methods offer a high degree of control and are instrumental in modern organic synthesis. google.com

Optimization of Reaction Conditions for Compound Synthesis

For the sulfonation step, controlling the temperature is crucial to prevent side reactions, such as the formation of sulfones. chemicalbook.comgoogle.com The molar ratio of the sulfonating agent to the aromatic substrate is also a key parameter to control the degree of sulfonation. google.comgoogle.com

In the vinylation steps, the choice of catalyst, ligands, base, and solvent system is critical for achieving high yields and stereoselectivity in cross-coupling reactions. For Wittig reactions, the nature of the ylide and the reaction solvent can influence the E/Z selectivity of the resulting alkene. The purification of the final product often involves techniques like selective extraction or crystallization to isolate the desired this compound or its salts. google.com

Below is a table summarizing the key reactions and typical conditions discussed:

Reaction StageReaction TypeKey ReagentsTypical Conditions
Sulfonation Electrophilic Aromatic SubstitutionSulfur trioxide, Sulfuric acid, Chlorosulfonic acidControlled temperature (e.g., 60-78 °C for SO₃/benzene) google.com
Vinylation Wittig ReactionAldehyde/Ketone, Phosphorus YlideAnhydrous solvents, often under inert atmosphere
Vinylation Cross-Coupling (e.g., Heck, Stille)Aryl Halide, Vinylating Agent, Palladium CatalystInert atmosphere, specific ligands and bases

Temperature Control and Its Influence on Yield and Purity

Generally, elevating the temperature increases the rate of sulfonation. numberanalytics.com For instance, in the sulfonation of styrene-divinylbenzene (ST-DVB) copolymers, a reaction analogous to the synthesis of the target compound, increasing the temperature from 70°C to 98°C has been shown to result in a higher concentration of sulfonic acid groups. researchgate.net One study on the sulfonation of divinylbenzene (B73037) resin specifically employed a reaction temperature of 90°C. aaqr.org

However, while higher temperatures can drive the reaction forward, they can also promote undesirable side reactions, such as oxidation and the formation of sulfones, which can act as cross-linking agents or impurities. researchgate.netnumberanalytics.com The generation of carbonyl groups has been observed during the sulfonation of ST-DVB copolymers at elevated temperatures. researchgate.net Therefore, an optimal temperature must be established to maximize the formation of the desired sulfonic acid while minimizing the creation of byproducts. For the synthesis of some hydroxy sulfonic acids, maintaining a temperature below 75°C is crucial to prevent the decomposition of peroxide reagents and ensure selective oxidation. google.com The degree of sulfonation can be controlled by varying the reaction time at a specific temperature; for example, in the preparation of sulfonated ST-DVB resins, sulfonation times were varied from 0 to 210 minutes at a constant temperature of 70°C to regulate the introduction of sulfonic groups. nih.gov

The following table summarizes research findings on the effect of temperature on sulfonation reactions relevant to the synthesis of aryl sulfonic acids.

ReactantTemperature (°C)ObservationReference
Styrene-divinylbenzene (ST-DVB) copolymer70 - 98Increasing temperature led to a gradual increase in sulfonic acid group concentration from 1.85 to 3.13 mol/kg. researchgate.net
Styrene-divinylbenzene (ST-DVB) copolymer85Polymerization temperature for creating the copolymer bead prior to sulfonation. nih.gov
Styrene-divinylbenzene (ST-DVB) copolymer70Sulfonation temperature, with reaction time varied to control the degree of sulfonation. nih.gov
Divinylbenzene (DVB) resin90Reaction temperature for sulfonation with concentrated sulfonic acid. aaqr.org
Toluene (B28343)/Substituted TolueneElevatedVigorous oxidation conditions can lead to the formation of benzoic acids instead of the desired aldehyde. ncert.nic.in
General Aromatic CompoundsHigher TemperaturesCan increase the rate of reaction but may also lead to undesired side reactions. numberanalytics.com

Solvent Selection and Its Role in Reaction Optimization

The choice of solvent is another critical factor in the synthesis of this compound and its derivatives. An ideal solvent must be inert to the highly reactive sulfonating agents (such as sulfur trioxide or oleum), dissolve the aromatic precursor, and preferably the resulting sulfonic acid, to ensure a homogeneous reaction medium. google.com

Inert solvents are crucial for managing the heat generated during the exothermic sulfonation reaction. google.com The solvent can boil to dissipate the heat of reaction, thereby helping to control the temperature and prevent side reactions. google.com Liquid sulfur dioxide has been used commercially as it meets the criteria of being a good solvent for all components and being inert; however, its use requires specialized pressure and refrigeration equipment. google.com

Halogenated hydrocarbons like dichloromethane (B109758) are also employed. For example, divinylbenzene resin is often swollen in dichloromethane before the addition of the sulfonating agent to facilitate the reaction. aaqr.orgnih.gov Nitriles, such as acetonitrile (B52724), have been identified as excellent solvents for sulfonation. google.com They are largely unsulfonatable under reaction conditions and can dissolve both the aromatic compounds and the sulfonating agents, ensuring intimate contact between reactants. google.com This is particularly advantageous when dealing with starting materials that are part of a mixture, as the nitrile can selectively extract the aromatic compounds into a phase where the sulfonation occurs. google.com

The polarity of the solvent can also influence the reaction. Studies on aromatic sulfonation with sulfur trioxide have investigated both non-complexing solvents like CCl₃F and complexing solvents like nitromethane (B149229) (CH₃NO₂). nih.gov The solvent can have a strong stabilizing effect on the reaction intermediates, which influences the energy barriers and potential reaction pathways. nih.gov For some syntheses, the solvent choice extends to post-reaction workup; for instance, toluene can be used for the azeotropic removal of water from the product before final purification. lookchem.com

The table below outlines various solvents used in sulfonation and related processes.

SolventRole in SynthesisRationale / ObservationReference(s)
Liquid Sulfur DioxideReaction MediumInert; dissolves sulfur trioxide, the aromatic compound, and the resulting sulfonic acid. Requires pressure equipment. google.com
Dichloromethane (DCM)Swelling AgentSwells the divinylbenzene polymer matrix, allowing better access for the sulfonating agent. aaqr.orgnih.gov
AcetonitrileReaction SolventInert to sulfonation; excellent solvent for both aromatic compounds and sulfonating agents, promoting intimate contact. google.com
Trichlorofluoromethane (CCl₃F)Non-complexing SolventUsed in mechanistic studies to investigate reaction pathways in an apolar, non-complexing environment. nih.gov
Nitromethane (CH₃NO₂)Complexing SolventUsed in mechanistic studies; has a strong stabilizing effect on reaction intermediates. nih.gov
TolueneAzeotropic DistillationUsed for the azeotropic removal of water from sulfonic acid products during purification. lookchem.com
CyclohexaneReaction MediumFound to be the solvent of choice in certain esterification reactions catalyzed by sulfonic acid resins. researchgate.net

Purification Techniques for Synthesized this compound and Related Compounds

Following the synthesis, a purification step is essential to isolate the this compound from unreacted starting materials, the sulfonating agent (typically excess sulfuric acid), and any byproducts. epo.org The high solubility of sulfonic acids in water and their low solubility in most organic solvents necessitate specific purification strategies. lookchem.com

Common purification methods for aryl sulfonic acids include:

Recrystallization : This is a frequently used technique for purifying solid aryl sulfonic acids. A common impurity, sulfuric acid, can be removed by recrystallizing the product from concentrated aqueous solutions. lookchem.com For higher-melting acids, water or occasionally ethanol (B145695) can be used as the recrystallization solvent. lookchem.com

Distillation : Liquid or low-melting sulfonic acids can often be purified by fractional distillation, preferably under reduced pressure to avoid decomposition. lookchem.com An improved distillation process for sulfonic acids involves adjusting the concentration of the sulfonic acid in the liquid mixture to at least 30% by weight before distillation or rectification, which has been found to yield a high-quality product with low impurity levels. epo.org

Chromatography : Ion exchange chromatography is a common and effective method for purifying aryl sulfonic acids and their salts. google.com Cation exchange resins can be used to remove metal ions and residual sulfuric acid. google.com In one patented process, a crude solution is passed through a cation exchange resin in its acid form to eliminate metal ions and any remaining sulfate (B86663) impurities, yielding a sulfonic acid of high purity. google.com Macroporous absorbent resins are also used in chromatographic purification. google.com

Salt Formation and Extraction : Purification can be achieved by converting the sulfonic acid to a salt. One method involves treating the crude acid solution with a metal oxide or carbonate (e.g., calcium or barium carbonate) where the resulting metal sulfonate is water-soluble, but the metal sulfate is insoluble. google.comlookchem.com After filtering off the insoluble sulfate, the soluble sulfonate salt can be isolated, or the solution can be treated with a strong acid to regenerate the purified sulfonic acid. google.comlookchem.com Solvent extraction from an alkaline solution can also be used to remove neutral impurities like unreacted starting materials or sulfonyl chlorides. lookchem.com

The following table provides a summary of purification techniques applicable to aryl sulfonic acids.

Purification TechniqueDescriptionCommon Impurities RemovedReference(s)
RecrystallizationThe solid product is dissolved in a suitable hot solvent and allowed to crystallize as the solution cools.Sulfuric acid, other solid byproducts. lookchem.comgoogle.com
Fractional DistillationComponents of a liquid mixture are separated based on differences in boiling points. Often performed under vacuum.Unreacted starting materials, lower-boiling impurities. lookchem.comepo.org
Ion Exchange ChromatographyThe solution is passed through a resin that exchanges ions. Cation exchangers can remove metal ions and protons from strong acids.Inorganic salts (e.g., sodium chloride), sulfuric acid, metal ions. google.comgoogle.com
Precipitation of SulfatesA metal base (e.g., BaCO₃, CaO) is added to precipitate insoluble metal sulfates, while the desired metal sulfonate remains in solution.Sulfuric acid and other sulfates. google.comlookchem.com
Solvent ExtractionUtilizes differences in solubility of the acid and impurities in two immiscible liquid phases (e.g., an aqueous alkaline solution and an organic solvent).Neutral impurities (e.g., sulfonyl chlorides, unreacted aromatics). lookchem.com

Chemical Reactivity and Reaction Mechanisms of 2,3 Bis Ethenyl Benzenesulfonic Acid

Electrophilic Aromatic Substitution Reactions on the Benzenoid Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.comminia.edu.eg The existing substituents on the ring—two vinyl groups and a sulfonic acid group—profoundly influence the rate and regioselectivity of these reactions. Vinyl groups are generally considered weakly activating and ortho-, para-directing, while the sulfonic acid group is a strongly deactivating, meta-directing group due to its electron-withdrawing nature. youtube.comyoutube.com

Sulfonation is the process of introducing a sulfonic acid group (–SO₃H) onto an aromatic ring. byjus.com For a molecule like 2,3-divinylbenzene, the precursor to the subject compound, sulfonation would involve reacting it with a sulfonating agent such as fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid). youtube.commasterorganicchemistry.com

The mechanism proceeds in several steps:

Generation of the Electrophile: In fuming sulfuric acid, the active electrophile is typically sulfur trioxide (SO₃) or its protonated form, HSO₃⁺. masterorganicchemistry.comlibretexts.org

Electrophilic Attack: The π-electron system of the divinylbenzene (B73037) ring attacks the electrophilic sulfur atom of SO₃. This step is the rate-determining step and leads to the formation of a resonance-stabilized carbocation intermediate, known as a benzenonium ion or sigma complex. libretexts.org

Deprotonation: A base in the mixture, such as HSO₄⁻ or water, removes a proton from the carbon atom bearing the new C-S bond, restoring the aromaticity of the ring. byjus.commasterorganicchemistry.com

The sulfonation of divinylbenzene-based polymers, such as those used in ion-exchange resins, is a well-established industrial process. aaqr.orgmdpi.comnih.gov The reaction conditions, such as temperature and acid concentration, can be controlled to manage the degree of sulfonation. nih.govresearchgate.net Sulfonation is also notably a reversible reaction; heating an arylsulfonic acid in dilute aqueous acid can remove the sulfonic acid group. libretexts.orgwikipedia.org

Table 1: Key Steps in the Sulfonation of a Divinyl-Substituted Benzene Ring

StepDescriptionReactants/Intermediates
1 Formation of ElectrophileH₂SO₄ + SO₃ → HSO₃⁺ + HSO₄⁻
2 Nucleophilic AttackDivinylbenzene + HSO₃⁺ → Benzenonium Ion
3 DeprotonationBenzenonium Ion + HSO₄⁻ → Divinylbenzenesulfonic Acid + H₂SO₄

Friedel-Crafts reactions are a cornerstone of organic synthesis for attaching alkyl or acyl substituents to an aromatic ring. msu.edulibretexts.org

Friedel-Crafts Alkylation: This reaction involves an alkyl halide, an alcohol, or an alkene as the alkylating agent in the presence of a Lewis acid catalyst, such as AlCl₃ or FeBr₃. libretexts.org The catalyst helps generate a carbocation electrophile, which then attacks the aromatic ring. For a substrate like 2,3-bis(ethenyl)benzenesulfonic acid, this reaction is challenging. The sulfonic acid group strongly deactivates the ring, making it less nucleophilic and thus less reactive towards the electrophile. youtube.com Furthermore, the Lewis acid catalyst can complex with the non-bonding electrons of the sulfonate group, further deactivating the ring.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. msu.edu The resulting electrophile is the acylium ion (R-C≡O⁺), which is resonance-stabilized and less prone to rearrangement than the carbocations in alkylation. While acylation also suffers from the deactivating effect of the sulfonic acid group, it is a key reaction for porous divinylbenzene polymers, where residual vinyl groups can participate in reactions. capes.gov.br In some cases, hypercrosslinked polymers are formed from divinylbenzene via Friedel-Crafts type addition reactions. cjps.orgresearchgate.net

The central feature of electrophilic aromatic substitution is the formation of a positively charged benzenonium ion (also called an arenium ion or sigma complex). byjus.commsu.edu This intermediate is a hybrid of several resonance structures where the positive charge is delocalized over the carbons ortho and para to the position of electrophilic attack. libretexts.orglibretexts.org

The stability of this intermediate determines the reaction rate and the orientation of substitution.

Activating Groups: Electron-donating groups (like alkyl or vinyl groups) stabilize the benzenonium ion by donating electron density, thereby increasing the reaction rate. This stabilization is most effective when the group is at a position that can directly delocalize the positive charge (ortho or para positions). msu.edulibretexts.org

Deactivating Groups: Electron-withdrawing groups (like the sulfonic acid group) destabilize the benzenonium ion by pulling electron density away from the ring, making the reaction slower. youtube.comuomustansiriyah.edu.iq When an electrophile attacks a ring with a deactivating group, the intermediate formed from meta-attack is less destabilized than the intermediates from ortho- or para-attack. This is why sulfonic acid groups are meta-directors. uomustansiriyah.edu.iq

For this compound, the directing effects are competitive. The activating vinyl groups direct ortho- and para-, while the deactivating sulfonic acid group directs meta-. The final substitution pattern would depend on the specific reaction conditions and the nature of the incoming electrophile.

Polymerization Reactions of Ethenyl Groups

The two ethenyl (vinyl) groups on this compound are highly susceptible to polymerization, a key feature of this molecule. Divinylbenzene (DVB) itself is widely used as a crosslinking agent in the production of polymers like polystyrene-divinylbenzene (PS-DVB). wikipedia.orgpolysciences.com

Addition polymerization involves the sequential addition of monomers to a growing polymer chain without the loss of any atoms. libretexts.org The vinyl groups of this compound can polymerize via free-radical, cationic, or anionic mechanisms.

In a typical free-radical polymerization, the process involves three stages:

Initiation: A radical initiator (e.g., benzoyl peroxide) decomposes to form free radicals. These radicals then add to the C=C double bond of a vinyl group, creating a new, larger radical.

Propagation: The newly formed radical adds to the double bond of another monomer molecule. This process repeats, rapidly extending the polymer chain.

Termination: The reaction stops when two growing chains combine (combination) or when one radical abstracts a hydrogen from another (disproportionation).

Because this compound has two vinyl groups, it can act as a crosslinker. Once one vinyl group has been incorporated into a polymer chain, the second vinyl group on the same monomer unit can react with another growing chain, creating a covalent bond (crosslink) between them. libretexts.orgnih.gov This leads to the formation of a three-dimensional polymer network.

The polymerization of this compound would result in a crosslinked polymer network, properly named poly(this compound). While direct literature on this specific homopolymer is limited, its properties can be inferred from related polymers like sulfonated polystyrene-divinylbenzene resins and poly(vinylbenzenesulfonic acid). nih.govresearchgate.netacs.org

The resulting material would be a thermoset polymer, meaning it is a rigid, insoluble, and infusible solid due to its crosslinked structure. The presence of sulfonic acid groups would render the polymer highly acidic and hydrophilic. These properties are exploited in applications such as:

Ion-exchange resins: The sulfonic acid groups act as cation exchange sites, useful in water softening and purification. nih.gov

Acid catalysts: The solid, acidic nature of the polymer makes it a useful heterogeneous catalyst for reactions like esterifications and Friedel-Crafts acylations. wikipedia.org

Proton exchange membranes (PEMs): The high density of acid groups could facilitate proton conduction, a key property for fuel cell membranes. wikipedia.org

Characterization of such a polymer would involve techniques like Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of sulfonic acid and aromatic groups, elemental analysis to determine the degree of sulfonation, and thermogravimetric analysis (TGA) to assess thermal stability. mdpi.com

Table 2: Properties and Potential Applications of Poly(this compound)

PropertyDescriptionPotential Application
Structure Crosslinked 3D polymer networkSolid supports, resins
Acidity High concentration of -SO₃H groupsHeterogeneous acid catalyst
Hydrophilicity Attracts water due to polar -SO₃H groupsIon-exchange media, membranes
Solubility Insoluble in most solventsReusable catalysts, stationary phases

Acid-Base Chemistry of the Sulfonic Acid Functional Group

The chemistry of this compound is significantly influenced by its sulfonic acid (-SO₃H) group, which is a strong acidic functional group. smolecule.comwikipedia.org

As a strong acid, benzenesulfonic acid and its derivatives are almost completely dissociated in aqueous solutions. wikipedia.org The sulfonic acid group readily donates its proton (H⁺) to a base or solvent like water, forming a sulfonate anion (R-SO₃⁻) and a hydronium ion (H₃O⁺). This high degree of dissociation is a characteristic feature of sulfonic acids.

The protonated form, this compound, can be readily converted into its corresponding sulfonate salts through neutralization reactions. smolecule.com The parent compound for the 2,3-bis(ethenyl)benzenesulfonate anion is divinyl benzene-sulfonic acid. nih.gov

This compound reacts with alkalis, such as sodium hydroxide (B78521) (NaOH), in a typical acid-base neutralization reaction to form the corresponding sulfonate salt and water. wikipedia.org For example, the reaction with sodium hydroxide yields sodium 2,3-bis(ethenyl)benzenesulfonate. This process is often used to produce the more stable and easily handled salt form of the sulfonic acid. wikipedia.org The neutralization is an exothermic reaction and is typically carried out under controlled temperature conditions.

The general reaction with an alkali metal hydroxide (MOH) can be represented as:

C₈H₇(SO₃H)(C₂H₃)₂ + MOH → C₈H₇(SO₃M)(C₂H₃)₂ + H₂O

Table 2: Acid-Base Properties of the Sulfonic Acid Group

Reaction TypeReactantsProductsSignificanceReference
Dissociation in Water This compound, Water2,3-Bis(ethenyl)benzenesulfonate anion, Hydronium ionDemonstrates strong acidic nature wikipedia.org
Neutralization This compound, Sodium HydroxideSodium 2,3-bis(ethenyl)benzenesulfonate, WaterFormation of stable sulfonate salts wikipedia.org

Other Chemical Transformations and Functional Group Interconversions on the Aromatic Nucleus

The aromatic ring and the sulfonic acid group of this compound can undergo several chemical transformations. Aromatic sulfonic acids exhibit a range of reactions typical for this class of compounds. wikipedia.org

One key reaction is the conversion of the sulfonic acid group into other functional groups. For instance, benzenesulfonic acid can be converted into benzenesulfonyl chloride by reacting with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). wikipedia.org This sulfonyl chloride is a valuable intermediate for synthesizing sulfonamides and sulfonate esters. wikipedia.org

Another characteristic reaction of aromatic sulfonic acids is desulfonation, which is the reverse of sulfonation. wikipedia.org This reaction typically occurs when the sulfonic acid is heated in the presence of water or dilute acid, leading to the removal of the -SO₃H group and its replacement with a hydrogen atom. wikipedia.org

The aromatic nucleus itself is subject to electrophilic aromatic substitution reactions. smolecule.com The sulfonic acid group is a deactivating, meta-directing group. However, the presence and positions of the vinyl groups will also influence the regioselectivity of further substitutions on the benzene ring.

Table 3: Functional Group Interconversions of Aromatic Sulfonic Acids

TransformationReagent(s)ProductReaction TypeReference
Sulfonic Acid to Sulfonyl Chloride Phosphorus pentachloride (PCl₅), Thionyl chloride (SOCl₂)Sulfonyl chlorideFunctional group interconversion wikipedia.org
Sulfonyl Chloride to Sulfonamide Ammonia or AminesSulfonamideNucleophilic substitution wikipedia.org
Sulfonyl Chloride to Sulfonate Ester AlcoholsSulfonate esterNucleophilic substitution wikipedia.org
Desulfonation Heat, Water/AcidAromatic hydrocarbonElectrophilic aromatic substitution (reverse) wikipedia.org

Derivatives and Structural Analogues of 2,3 Bis Ethenyl Benzenesulfonic Acid

Synthesis of Substituted Benzenesulfonic Acid Derivatives

The preparation of substituted benzenesulfonic acids is a cornerstone of organic synthesis, primarily achieved through electrophilic aromatic substitution. wikipedia.org The most common method is direct sulfonation, where an aromatic compound reacts with a sulfonating agent. The choice of agent and reaction conditions can be tailored to achieve desired products.

Key synthetic methods include:

Direct Sulfonation : This involves reacting an aromatic hydrocarbon with agents like concentrated sulfuric acid, oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), or chlorosulfonic acid. thieme-connect.de The reaction is reversible and can be driven to completion by removing the water formed during the reaction. chemicalbook.com For instance, sulfonation of benzene (B151609) with sulfuric acid and thionyl chloride can yield benzenesulfonic acid with minimal byproducts. chemicalbook.com

Substitution of Halogens : Aryl halides can react with sulfite (B76179) or hydrogen sulfite ions to produce aromatic sulfonic acids. This nucleophilic substitution pathway provides an alternative to direct sulfonation. thieme-connect.de

Oxidation of Sulfur-Containing Substituents : Aromatic sulfonic acids can be prepared by the oxidation of corresponding thiols or sulfinic acids. wikipedia.orgthieme-connect.de For example, p-toluenesulfonic acid can be synthesized by oxidizing p-thiocresol.

Baking Sulfonation : This method is particularly useful for synthesizing amino-substituted aromatic sulfonic acids. It involves heating the sulfonate salt of an aromatic amine, which causes an intramolecular rearrangement to form the sulfonic acid derivative, such as in the production of p-aminobenzenesulfonic acid from aniline (B41778) sulfate (B86663).

Vilsmeier-Haack Conditions : Aromatic compounds like phenols and anilines can be sulfonated using a Vilsmeier-Haack reagent (e.g., DMF/SOCl₂) in the presence of sodium bisulfite, often accelerated by sonication. scirp.org

Table 1: Comparison of Synthesis Methods for Substituted Benzenesulfonic Acids

Synthesis MethodTypical ReagentsKey FeaturesReference
Direct SulfonationH₂SO₄, Oleum (SO₃/H₂SO₄), Chlorosulfonic acidMost common industrial method; reaction is an electrophilic aromatic substitution. thieme-connect.dechemicalbook.com
Substitution of HalogenNa₂SO₃, NaHSO₃Nucleophilic substitution on halogenated aromatic compounds. thieme-connect.de
OxidationOxidizing agents (e.g., Nitric acid) on thiols or sulfinic acidsConverts existing sulfur functional groups to sulfonic acid. wikipedia.orgthieme-connect.de
Baking SulfonationHeat on an aromatic amine sulfonate saltIntramolecular rearrangement, common for producing sulfanilic acids.
Vilsmeier-Haack ConditionsDMF/SOCl₂ or DMF/POCl₃ with NaHSO₃Effective for activated rings like phenols and anilines; can be enhanced by ultrasound. scirp.org

Polymerized Forms and Copolymers Incorporating Benzenesulfonic Acid Moieties

The presence of a polymerizable group, such as an ethenyl (vinyl) substituent, allows benzenesulfonic acid derivatives to form homopolymers and copolymers. Poly(styrene sulfonic acid) and its copolymers are the most extensively studied materials in this class. These polymers are typically synthesized either by the polymerization of a sulfonated monomer or by the post-polymerization sulfonation of a pre-existing polymer like polystyrene. polymersource.canih.govscielo.br

Polymerization of Sulfonated Monomers : Monomers like sodium 4-styrenesulfonate can be polymerized using techniques such as free-radical polymerization. nih.govsigmaaldrich.com This approach allows for good control over the placement of the sulfonic acid groups. For example, low-dispersity poly(sodium 4-styrenesulfonate) has been synthesized using benzoyl peroxide as an initiator in a water/DMF solvent system. nih.gov Atom Transfer Radical Polymerization (ATRP) has also been employed to create well-defined homo- and copolymers of styrenesulfonate derivatives. nih.gov

Sulfonation of Pre-formed Polymers : Polystyrene can be functionalized with sulfonic acid groups after polymerization. scielo.br This is often achieved using a sulfonating agent like acetyl sulfate, prepared from sulfuric acid and acetic anhydride (B1165640). The degree of sulfonation can be controlled by the ratio of the sulfonating agent to the polymer. scielo.br

Copolymerization : Sulfonated monomers can be copolymerized with other vinyl monomers to tailor the properties of the resulting polymer. For instance, copolymers of 4-styrenesulfonic acid sodium salt and 4-vinylpyridine (B31050) have been synthesized via free-radical polymerization for potential use in proton exchange membranes. Water-soluble copolymers have also been prepared from monomers including allyloxybenzenesulfonic acid and methallyl sulfonic acid for use as dispersants. google.com

Table 2: Research Findings on Polymerization of Benzenesulfonic Acid Derivatives

Polymer SystemSynthesis MethodKey FindingsReference
Poly(4-styrene sulfonic acid)Sulfonation of polystyreneObtained from anionic living polymerization of styrene (B11656) followed by sulfonation, preserving molecular distribution. Characterized by SEC, HNMR, and FTIR. polymersource.ca
Poly(sodium 4-styrenesulfonate)Free radical polymerizationInexpensive synthesis using benzoyl peroxide in water/DMF achieved high conversion (up to 99%) and low dispersity (1.15–1.85). nih.gov
Poly(styrene-co-4-vinylbenzenesulfonic acid)Precipitation polymerizationDeveloped as a nanoparticle ion exchanger; polymerization process was optimized by studying time, temperature, initiator concentration, and comonomer composition. researchgate.net
Poly(styrene sulfonic acid-co-4-vinylpyridine)Free radical polymerizationSynthesized using various initiators (potassium metabisulfite, ammonium (B1175870) persulfate) to create copolymers suitable for crosslinking into proton exchange membranes.
Poly(p-phenyl styrenesulfonate-co-styrene)Atom Transfer Radical Polymerization (ATRP)CuBr/PMDETA catalytic system in diphenyl ether provided controlled polymerization and low polydispersity. The sulfonic acid polymer was obtained by deprotection. nih.gov

Stilbene-based Sulfonated Compounds and Ethenyl Derivatives

Stilbene (B7821643), a molecule featuring two phenyl rings connected by an ethylene (B1197577) bridge, is a key structural analogue. wikipedia.org The introduction of sulfonic acid and amino groups to the stilbene scaffold leads to compounds with significant industrial applications, particularly as optical brighteners. wikipedia.orgpschemicals.com

A prominent example is 4,4′-diamino-2,2′-stilbenedisulfonic acid. Its synthesis is a well-established multi-step process:

Sulfonation : Toluene (B28343) is sulfonated to produce 4-nitrotoluene-2-sulfonic acid. wikipedia.org

Oxidative Coupling : The 4-nitrotoluene-2-sulfonic acid is then subjected to oxidative coupling, typically using sodium hypochlorite, to form 4,4′-dinitro-2,2′-stilbenedisulfonic acid. wikipedia.org

Reduction : The dinitro compound is subsequently reduced to 4,4′-diamino-2,2′-stilbenedisulfonic acid. This reduction can be achieved using iron powder or through catalytic hydrogenation with a cobalt catalyst. wikipedia.orggoogle.com

Other synthetic routes to create the core stilbene structure include the Knoevenagel condensation, which reacts aldehydes with compounds containing active methylene (B1212753) groups, and the McMurry reaction, which reductively couples two ketone or aldehyde molecules. nih.govchemrxiv.org

Table 3: Synthesis of Key Stilbene-based Sulfonated Compounds

Target CompoundStarting MaterialKey Reaction StepReagents/CatalystReference
4,4′-Dinitro-2,2′-stilbenedisulfonic acid4-Nitrotoluene-2-sulfonic acidOxidative CouplingSodium hypochlorite wikipedia.org
4,4′-Diamino-2,2′-stilbenedisulfonic acid4,4′-Dinitro-2,2′-stilbenedisulfonic acidReductionIron powder wikipedia.org
4,4′-Diamino-2,2′-stilbenedisulfonic acid4,4′-Dinitro-2,2′-stilbenedisulfonic acidCatalytic HydrogenationCobalt catalyst, H₂ google.com
Unsymmetrical Substituted StilbenesAldehydes and PhenylacetonitrilesKnoevenagel CondensationPotassium phosphate nih.gov

Functionalized Benzenesulfonic Acid Derivatives with Diverse Moieties (e.g., aminophenyl, triazinyl, silyl)

The functionality of benzenesulfonic acid derivatives can be expanded by introducing various chemical moieties, leading to compounds with tailored properties.

Aminophenyl Derivatives : The synthesis of aminophenyl sulfonic acids is often achieved through the sulfonation of anilines or the reduction of a corresponding nitro-substituted sulfonic acid. scirp.org As discussed previously, 4,4′-diamino-2,2′-stilbenedisulfonic acid is a prime example of a compound bearing aminophenyl groups, synthesized via the reduction of its dinitro precursor. wikipedia.orggoogle.com These amino groups provide a reactive handle for further functionalization.

Triazinyl Derivatives : Triazinyl moieties are commonly incorporated to create complex molecules used as dyes and optical brighteners. The synthesis typically involves the reaction of an amino-functionalized benzenesulfonic acid or stilbene derivative with a triazine compound, most notably 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). researchgate.net The chlorine atoms on the triazine ring are susceptible to sequential nucleophilic substitution, allowing for the controlled attachment of multiple sulfonated aryl groups. For example, complex dyes have been synthesized by reacting 4,4-diaminostilbene-2,2'-disulfonic acid with cyanuric chloride and then with other anilines. researchgate.net There are also documented examples of benzenesulfonic acids functionalized with chloro-triazinyl-amino groups linked to other complex chemical structures. epa.govepa.gov

Silyl (B83357) Derivatives : The incorporation of silyl groups can create hybrid organic-inorganic materials. One direct synthesis method involves the co-condensation of an organosilica precursor, such as 1,4-bis(triethoxysilyl)benzene, with a functional silane (B1218182) like 3-mercaptopropyltrimethoxysilane. The thiol groups are then oxidized in situ with hydrogen peroxide to generate the sulfonic acid groups, resulting in a sulfonic acid-functionalized periodic mesoporous benzene-silica material. researchgate.net Another approach to functionalization is the formation of silyl ethers by reacting a hydroxyl-substituted benzenesulfonic acid with a silylating agent. organic-chemistry.org

Table 4: Examples of Functionalized Benzenesulfonic Acid Derivatives

Functional MoietySynthetic ApproachExample Application/Structure TypeReference
AminophenylReduction of a nitro-aromatic sulfonic acid or sulfonation of an aniline.Key intermediate for dyes and optical brighteners (e.g., 4,4′-diamino-2,2′-stilbenedisulfonic acid). google.com
TriazinylNucleophilic substitution of halogens on a triazine ring with an amino-sulfonic acid.Used in the construction of fluorescent whitening agents and reactive dyes. researchgate.net
SilylCo-condensation of organosilane precursors.Creation of functionalized periodic mesoporous benzene-silicas for catalysis or adsorption. researchgate.net

Spectroscopic and Advanced Analytical Characterization of 2,3 Bis Ethenyl Benzenesulfonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise atomic connectivity and chemical environment of the hydrogen and carbon atoms within 2,3-Bis(ethenyl)benzenesulfonic acid.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic and vinyl protons. The aromatic region will display a pattern characteristic of a 1,2,3-trisubstituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing sulfonic acid group and the vinyl groups. The vinyl protons of each ethenyl group will form a complex ABC spin system. cdnsciencepub.com

The aromatic protons, labeled H-4, H-5, and H-6, are expected to resonate in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The sulfonic acid group at C-1 will exert the strongest deshielding effect, likely shifting the adjacent H-6 proton to the furthest downfield position. The two vinyl groups at C-2 and C-3 will also influence the chemical shifts of the neighboring aromatic protons.

Each vinyl group gives rise to three proton signals: the geminal protons (Hα) and the two terminal vinyl protons (Hβ-cis and Hβ-trans). These protons typically show characteristic chemical shifts and coupling constants. nanalysis.com The Hα proton, being closer to the aromatic ring, will resonate further downfield compared to the Hβ protons. The coupling constants (J-values) between the vinyl protons are diagnostic: Jtrans is typically larger than Jcis, and both are larger than the geminal coupling constant, Jgem. cdnsciencepub.com

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-47.2 - 7.4Doublet of doublets (dd)JH4-H5 ≈ 7-8, JH4-H6 ≈ 1-2
H-57.0 - 7.2Triplet (t)JH5-H4 ≈ 7-8, JH5-H6 ≈ 7-8
H-67.6 - 7.8Doublet of doublets (dd)JH6-H5 ≈ 7-8, JH6-H4 ≈ 1-2
Hα (at C-2)6.7 - 6.9Doublet of doublets (dd)JHα-Hβtrans ≈ 17, JHα-Hβcis ≈ 11
Hβ-cis (at C-2)5.3 - 5.5Doublet of doublets (dd)JHβcis-Hα ≈ 11, JHβcis-Hβtrans ≈ 1-2
Hβ-trans (at C-2)5.8 - 6.0Doublet of doublets (dd)JHβtrans-Hα ≈ 17, JHβtrans-Hβcis ≈ 1-2
Hα (at C-3)6.8 - 7.0Doublet of doublets (dd)JHα-Hβtrans ≈ 17, JHα-Hβcis ≈ 11
Hβ-cis (at C-3)5.4 - 5.6Doublet of doublets (dd)JHβcis-Hα ≈ 11, JHβcis-Hβtrans ≈ 1-2
Hβ-trans (at C-3)5.9 - 6.1Doublet of doublets (dd)JHβtrans-Hα ≈ 17, JHβtrans-Hβcis ≈ 1-2
SO₃H10.0 - 12.0Broad singlet (br s)-

Note: Predicted values are based on data for styrene (B11656), substituted styrenes, and benzenesulfonic acid derivatives. Actual experimental values may vary.

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. It is expected to show ten distinct signals, corresponding to the ten carbon atoms in unique chemical environments. The chemical shifts will be influenced by the nature of the substituents on the aromatic ring. cdnsciencepub.comchemicalbook.com

The aromatic carbons will resonate in the range of 120-150 ppm. The carbon atom attached to the sulfonic acid group (C-1) is expected to be the most downfield among the aromatic carbons due to the strong electron-withdrawing nature of the SO₃H group. The carbons bearing the vinyl groups (C-2 and C-3) will also be shifted downfield. The remaining aromatic carbons (C-4, C-5, and C-6) will appear at relatively upfield positions within the aromatic region. chemicalbook.com

The vinyl carbons will have characteristic chemical shifts, with the α-carbons appearing further downfield than the β-carbons. cdnsciencepub.comacs.org

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1145 - 150
C-2138 - 142
C-3137 - 141
C-4125 - 128
C-5128 - 131
C-6126 - 129
Cα (at C-2)135 - 138
Cβ (at C-2)115 - 118
Cα (at C-3)136 - 139
Cβ (at C-3)116 - 119

Note: Predicted values are based on data for styrene, substituted styrenes, and benzenesulfonic acid derivatives. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings. Cross-peaks would be observed between adjacent aromatic protons (H-4 with H-5, and H-5 with H-6) and within each vinyl system (Hα with Hβ-cis and Hβ-trans). This would help in tracing the connectivity within the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for instance, H-4 to C-4, Hα to Cα, and Hβ to Cβ for each vinyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be particularly useful in confirming the ortho relationship of the two vinyl groups by showing a NOE between the Hα proton of one vinyl group and the aromatic ring or the other vinyl group's protons.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to its various functional groups.

The sulfonic acid group (SO₃H) will give rise to several strong and characteristic absorptions. A broad band in the region of 3200-2500 cm⁻¹ is expected for the O-H stretching vibration, often overlapping with C-H stretching bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed as strong bands around 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively. rsc.orgresearchgate.net A C-S stretching vibration may be found in the 780-600 cm⁻¹ region. asianpubs.org

The vinyl groups will show C=C stretching vibrations in the range of 1640-1620 cm⁻¹. uomustansiriyah.edu.iq The C-H stretching vibrations of the vinyl groups will appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The out-of-plane C-H bending vibrations of the vinyl group are also characteristic and give rise to strong bands in the 1000-900 cm⁻¹ region.

The aromatic ring will exhibit C-H stretching vibrations just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region. wvu.edu The substitution pattern on the benzene ring (1,2,3-trisubstituted) will influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the C-H out-of-plane bending bands in the 900-675 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (Sulfonic Acid)3200 - 2500Broad, Strong
Aromatic C-H Stretch3100 - 3050Medium
Vinyl C-H Stretch3080 - 3010Medium
C=C Stretch (Vinyl)1640 - 1620Medium
C=C Stretch (Aromatic)1600 - 1450Medium to Weak
S=O Asymmetric Stretch1250 - 1120Strong
S=O Symmetric Stretch1080 - 1010Strong
Vinyl C-H Out-of-Plane Bend1000 - 900Strong
Aromatic C-H Out-of-Plane Bend900 - 700Strong
C-S Stretch780 - 600Medium

Note: Predicted values are based on data for analogous compounds. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π→π* electronic transitions within the conjugated system, which includes the benzene ring and the two vinyl groups. The presence of the sulfonic acid group, an auxochrome, can also influence the absorption maxima and intensities.

Benzene itself exhibits three absorption bands around 184 nm, 204 nm, and a series of fine-structured bands around 255 nm. youtube.com The conjugation of the vinyl groups with the benzene ring in styrene results in a bathochromic (red) shift of these bands. acs.orguconn.edunist.gov For this compound, the two vinyl groups in conjugation with the benzene ring are expected to cause a further shift to longer wavelengths compared to styrene. The sulfonic acid group may also contribute to a slight shift in the absorption bands. nist.gov

It is anticipated that this compound will exhibit a strong absorption band below 250 nm and another, less intense, structured band at longer wavelengths, likely in the 260-290 nm range. The exact positions and intensities of these bands would be dependent on the solvent used for the measurement. researchgate.netresearchgate.net

Predicted UV-Vis Absorption Maxima (λmax) for this compound

TransitionPredicted λmax (nm)Notes
π→π~220 - 240High intensity (E-band)
π→π~260 - 290Lower intensity, possibly with fine structure (B-band)

Note: Predicted values are based on data for styrene and substituted benzenes. Actual experimental values will be influenced by the solvent and pH.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

In electrospray ionization mass spectrometry (ESI-MS), the ionization of analytes like this compound is often facilitated by the formation of adduct ions. acdlabs.com Depending on the mode of analysis (positive or negative ion mode) and the composition of the mobile phase, various adducts can be observed. In negative ion mode, the deprotonated molecule, [M-H]⁻, is commonly detected. In positive ion mode, adducts with cations such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) are frequently seen, especially when glass vials are used for sample storage. nih.gov The formation of these adducts is influenced by several factors, including the analyte's structure and the presence of lone pairs of electrons. nih.gov

To enhance the sensitivity of detection, especially for trace-level analysis, the Single Ion Recording (SIR) mode is employed. Instead of scanning a wide mass range, the mass spectrometer is set to monitor only the specific mass-to-charge ratios (m/z) of the expected ions of this compound. This targeted approach significantly improves the signal-to-noise ratio, allowing for lower detection limits.

Ion Mode Description
[M-H]⁻NegativeDeprotonated molecule
[M+Na]⁺PositiveSodium adduct
[M+K]⁺PositivePotassium adduct
[2M-H]⁻NegativeDimer adduct

This table is interactive. Users can sort the data by clicking on the column headers.

The analysis of molecular and fragment ions in the mass spectrum provides critical information for the structural confirmation of this compound. The molecular ion peak confirms the compound's molecular weight. chemguide.co.uk High-resolution mass spectrometry (HRMS) can provide the exact mass, which in turn allows for the determination of the elemental composition.

The fragmentation pattern is influenced by the stability of the resulting ions. libretexts.org For aromatic sulfonic acids, a characteristic fragmentation pathway involves the loss of the SO₃ group (80 Da). researchgate.net Further fragmentation of the aromatic ring and the vinyl side chains can also occur. The study of these fragmentation patterns is crucial for distinguishing between isomers and identifying related impurities.

A plausible fragmentation pathway for this compound in negative ion mode would likely involve the initial loss of SO₃ from the deprotonated molecular ion.

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Plausible Structure of Fragment Ion
209.0272 ([M-H]⁻)129.0704SO₃2,3-divinylbenzene anion
129.0704102.0469C₂H₃Vinylphenyl radical anion

This table is interactive. Users can sort the data by clicking on the column headers.

Chromatographic Techniques for Analysis and Separation

Chromatographic methods are essential for the purification of this compound and for the analysis of its purity.

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for the routine analysis of this compound. The presence of the aromatic ring and the vinyl groups results in strong UV absorbance, making this detection method highly suitable. A reversed-phase C18 column is typically used for the separation. helixchrom.com The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. helixchrom.com The retention time of the compound can be adjusted by varying the composition of the mobile phase.

A typical HPLC method for the analysis of this compound might involve a gradient elution to ensure good separation from both more polar and less polar impurities.

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B in 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This table is interactive. Users can sort the data by clicking on the column headers.

For the analysis of complex mixtures, such as those encountered during the synthesis or polymerization of this compound, coupling HPLC with mass spectrometry (LC-MS) provides a significant advantage. nih.gov This technique combines the separation capabilities of HPLC with the highly specific detection of mass spectrometry. This allows for the identification of co-eluting components that may not be resolved by UV detection alone.

In the context of polymer analysis, LC-MS can be used to characterize the distribution of oligomers and to identify unreacted monomers and other synthesis-related impurities. technologynetworks.com The mass spectrometer can be operated in full scan mode to detect all ions within a certain mass range, or in SIR mode to selectively monitor for specific compounds of interest.

This compound is a polar and hydrophilic compound. For its separation from less polar analytes, or in matrices where reversed-phase chromatography provides insufficient retention, Hydrophilic Interaction Liquid Chromatography (HILIC) is a valuable alternative. nih.gov In HILIC, a polar stationary phase is used with a mobile phase that has a high concentration of an organic solvent and a small amount of water. merckmillipore.com This creates a water-rich layer on the surface of the stationary phase, and polar analytes are retained through partitioning between this layer and the bulk mobile phase. jove.com

Reversed-Phase Liquid Chromatography (RPLC) for Separation

Reversed-Phase Liquid Chromatography (RPLC) is a principal technique for the separation and quantification of organic molecules. However, the analysis of highly hydrophilic and strongly acidic compounds like this compound on traditional RPLC columns (e.g., C18) presents challenges, often resulting in poor retention and asymmetrical peak shapes. helixchrom.com To overcome these issues, specialized methods are employed.

Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, offers a robust approach for retaining and separating benzenesulfonic acids. helixchrom.com Another strategy involves the use of ion-pairing agents in the mobile phase. These agents form neutral complexes with the sulfonate anions, enhancing their retention on the non-polar stationary phase. tubitak.gov.trnih.gov Furthermore, Ultra-Performance Liquid Chromatography (UPLC), with its sub-2-μm particle columns, provides significant improvements in resolution and analysis time for benzenesulfonic acid and its derivatives compared to conventional HPLC.

Detailed research findings show that for the analysis of alkyl esters of benzenesulfonic acid, UPLC combined with UV and mass spectrometry (MS) detection achieves excellent linearity and low limits of detection. For instance, analysis using a UPLC system can yield correlation coefficients greater than 0.9997 with UV detection.

Table 1: Representative RPLC/UPLC Conditions for Sulfonated Aromatic Compounds

ParameterConditionSource
Technique UPLC/UV-MS
Column Acquity UPLC BEH C18, 1.7 µm
Mobile Phase Gradient of Acetonitrile and 0.1% Formic Acid in Water
Detection UV at 220 nm; MS in ESI+ SIR mode
Linearity (r²) > 0.9997 (UV), > 0.9960 (MS)
LOD (UV) ~0.02 - 0.04 ppm

Ion Chromatography for Sulfonated Compounds

Ion Chromatography (IC) is a highly effective and reliable technique for the determination of ionic species, making it exceptionally well-suited for the analysis of sulfonated compounds like this compound. thermofisher.comnih.gov This method is particularly valuable for quantifying benzenesulfonate (B1194179) when it is used as a counterion in pharmaceutical salts, allowing for verification of stoichiometry and completeness of salt formation. thermofisher.com

The most common approach utilizes high-performance ion chromatography (HPIC) with an anion-exchange column and a suppressed conductivity detector. thermofisher.comijpsr.com The use of an electrolytically generated hydroxide (B78521) eluent simplifies the process, enhances automation, and improves data reproducibility. thermofisher.com This methodology has demonstrated high accuracy, with determined concentrations of benzenesulfonate being within 2% of the theoretical value. thermofisher.com Validation studies have confirmed that the method is precise, with the relative standard deviation (%RSD) of area responses below 2.0, and accurate, with recovery values typically between 97% and 102%. ijpsr.com

Table 2: Typical Ion Chromatography Method Parameters for Benzenesulfonate Analysis

ParameterConditionSource
Technique Ion Chromatography with Suppressed Conductivity thermofisher.com
Column Dionex IonPac™ AS18 Anion-Exchange thermofisher.com
Eluent Potassium Hydroxide (KOH) Gradient thermofisher.com
Detection Suppressed Conductivity thermofisher.com
Accuracy Within 2% of theoretical value thermofisher.com
Limit of Detection (LOD) 0.02 µg/mL thermofisher.com
Limit of Quantitation (LOQ) 0.07 µg/mL thermofisher.com

X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) for Material Characterization

X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) are powerful surface-sensitive techniques for characterizing materials derived from this compound, particularly in its polymerized form.

X-ray Diffraction (XRD) is used to analyze the crystalline structure of materials. For polymers of this compound, XRD could be employed to assess the degree of crystallinity and any changes to the polymer's morphology upon functionalization or processing.

X-ray Photoelectron Spectroscopy (XPS) provides quantitative information about the elemental composition and chemical bonding states on a material's surface. utm.my For sulfonated polymers, XPS is crucial for confirming the successful incorporation of sulfonic acid groups. The analysis focuses on the high-resolution spectra of key elements: C 1s, O 1s, and S 2p. utm.my Studies on analogous materials, such as sulfonated polystyrene, have shown that the S 2p peak is a definitive indicator of the sulfonic acid group (–SO₃H). This peak exhibits a characteristic spin-orbit splitting into S 2p₁/₂ and S 2p₃/₂ components. mdpi.com The binding energies for these components are consistently reported in the literature, providing a reliable signature for the sulfonate moiety. mdpi.com However, care must be taken during analysis, as prolonged X-ray exposure can sometimes lead to the degradation of the sulfonic acid groups on certain polymers. acs.org

Table 3: Key XPS Binding Energies for Sulfonated Polymers

Element (Orbital)Functional GroupTypical Binding Energy (eV)Source
S 2p₃/₂ –SO₃⁻168.5 mdpi.com
S 2p₁/₂ –SO₃⁻169.8 mdpi.com
C 1s C-C/C-H in Polystyrene~285.0 utm.my
O 1s –SO₃⁻~532.0 acs.org

Thermal Gravimetric Analysis (TGA) for Material Stability

Thermal Gravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability of materials by measuring changes in mass as a function of temperature. For polymers synthesized from this compound, TGA provides critical data on their degradation temperatures and the amount of non-volatile residue (char yield) remaining at high temperatures.

Studies on structurally similar polymers, such as poly(sodium 4-styrenesulfonate), offer valuable insights. The thermal degradation of these materials typically occurs in multiple stages. marquette.edu An initial mass loss below 150°C is usually attributed to the evaporation of physically absorbed water. marquette.edu The primary degradation of the polymer structure commences at higher temperatures. For poly(sodium 4-styrenesulfonate), a significant degradation process occurs in a narrow interval between 430°C and 500°C. mdpi.commarquette.edu The presence of sulfonic acid groups generally increases the thermal stability and char yield compared to the non-sulfonated polymer backbone (e.g., polystyrene). its.ac.idnih.gov For example, poly(sodium 4-styrenesulfonate) can leave a high char residue of 59% at 900°C under a nitrogen atmosphere. marquette.edu

Table 4: Thermal Degradation Stages of Poly(sodium 4-styrenesulfonate) via TGA

Temperature Range (°C)Mass Loss (%)Attributed ProcessSource
70 - 150VariableLoss of adsorbed water marquette.edu
430 - 500~13Main polymer degradation marquette.edu
525 - 600~8Further degradation marquette.edu
600 - 900~17Slow, final degradation marquette.edu
Residue at 900°C 59% Non-volatile char marquette.edu

Theoretical and Computational Investigations of 2,3 Bis Ethenyl Benzenesulfonic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2,3-Bis(ethenyl)benzenesulfonic acid , DFT calculations would provide fundamental insights into its geometry, vibrational properties, and electronic characteristics.

A primary application of DFT is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized molecular structure. This process involves calculating the total energy of the molecule for various atomic arrangements and finding the geometry that corresponds to the minimum energy.

For This compound , these calculations would yield precise values for bond lengths, bond angles, and dihedral (torsional) angles. This data is crucial for understanding the steric and electronic interactions between the sulfonic acid group, the benzene (B151609) ring, and the two ethenyl (vinyl) substituents. A hypothetical data table for the optimized geometry would resemble the following:

Table 1: Hypothetical Optimized Geometric Parameters for this compound

Parameter Atom(s) Involved Calculated Value (Å or °)
Bond Lengths C-C (Aromatic) e.g., ~1.39-1.41 Å
C=C (Ethenyl) e.g., ~1.34 Å
C-S e.g., ~1.77 Å
S=O e.g., ~1.45 Å
S-O(H) e.g., ~1.58 Å
Bond Angles C-C-C (Aromatic) e.g., ~120°
C-S-O e.g., ~106°
O=S=O e.g., ~120°
Dihedral Angles C-C-C=C (Ethenyl) e.g., Value indicating planarity or torsion

Note: The values presented are illustrative examples based on general chemical principles and data for similar compounds, not actual calculated data for this compound.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectral peaks. Each calculated frequency is associated with a specific vibrational mode, such as the stretching or bending of bonds.

A theoretical vibrational analysis of This compound would produce a list of frequencies and their corresponding assignments. This calculated spectrum could then be compared with experimentally obtained IR or Raman spectra to validate the computational model. Key vibrational modes would include:

O-H stretching of the sulfonic acid group.

Asymmetric and symmetric S=O stretching.

C=C stretching of the ethenyl groups.

Aromatic C-H and C-C stretching.

Out-of-plane bending modes characteristic of the substitution pattern on the benzene ring.

Table 2: Hypothetical Calculated Vibrational Frequencies for this compound

Calculated Frequency (cm⁻¹) Vibrational Mode Assignment
e.g., ~3500 O-H Stretch
e.g., ~3080 Aromatic C-H Stretch
e.g., ~1630 Ethenyl C=C Stretch
e.g., ~1480 Aromatic C-C Stretch
e.g., ~1250 Asymmetric S=O Stretch

Note: These are representative frequency ranges and not actual calculated data.

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used with DFT to calculate the nuclear magnetic resonance (NMR) chemical shifts (δ) for a molecule. These predictions are invaluable for interpreting experimental ¹H and ¹³C NMR spectra.

A GIAO calculation for This compound would provide theoretical chemical shifts for each unique hydrogen and carbon atom. The results would help in assigning the signals in an experimental spectrum to specific atoms in the molecule, which can be complex due to the presence of aromatic, vinylic, and acidic protons.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. This map uses a color spectrum to represent different potential values, providing a guide to the molecule's electrophilic and nucleophilic sites.

Identification of Nucleophilic and Electrophilic Regions on the Molecule

In a typical MEP map, regions of negative electrostatic potential, usually colored in shades of red and yellow, indicate an excess of electrons and are characteristic of nucleophilic sites. These are areas that are prone to attack by electrophiles. Conversely, regions of positive electrostatic potential, depicted in shades of blue, signify a deficiency of electrons and represent electrophilic sites, which are susceptible to nucleophilic attack. Green areas denote regions of neutral potential.

For this compound, the MEP surface would be expected to show distinct regions of varying potential:

Nucleophilic Regions: The most significant regions of negative potential are anticipated to be localized around the oxygen atoms of the sulfonic acid group (-SO₃H). This is due to the high electronegativity of oxygen, which results in a high electron density. The π-electron clouds of the two ethenyl (vinyl) groups and the benzene ring would also exhibit negative potential, making them potential sites for electrophilic addition or substitution reactions.

Electrophilic Regions: A prominent region of positive potential is expected around the hydrogen atom of the sulfonic acid group, making it the primary site for deprotonation. The hydrogen atoms on the vinyl groups and the benzene ring would also show some degree of positive potential. The sulfur atom in the sulfonic acid group, being bonded to three highly electronegative oxygen atoms, would be significantly electron-deficient and thus a strong electrophilic center.

The interplay of these regions dictates the molecule's reactivity. For instance, the acidic nature of the compound is a direct consequence of the highly electrophilic character of the sulfonic acid proton. The nucleophilic nature of the vinyl groups and the aromatic ring suggests that the molecule could participate in polymerization reactions or other electrophilic additions.

Topological Analyses (ELF, LOL, Fukui Functions) for Electron Density Distribution

Topological analyses of electron density, such as the Electron Localization Function (ELF), the Localization of Orbitals (LOL), and Fukui functions, provide a deeper understanding of the chemical bonding and reactivity of a molecule beyond simple Lewis structures. nih.gov These methods analyze the spatial distribution of electrons to reveal insights into bonding patterns, lone pairs, and reactive sites. nih.gov

Electron Localization Function (ELF) and Localization of Orbitals (LOL): Both ELF and LOL are used to visualize regions of high electron localization. nih.gov They provide a clear picture of covalent bonds and lone pairs of electrons. nih.gov For this compound, an ELF/LOL analysis would be expected to show high localization values in the regions of the C-C and C-H bonds of the benzene ring and vinyl groups, as well as the S-O and O-H bonds of the sulfonic acid group. The analysis would also highlight the lone pairs on the oxygen atoms. These methods are valuable for confirming the covalent bond structure and identifying areas of high electron density that are not involved in bonding. nih.gov

Fukui Functions: Fukui functions are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov These functions are derived from changes in the electron density as an electron is added to or removed from the molecule. By calculating the condensed Fukui functions for each atom in this compound, one could predict the regioselectivity of various reactions. nih.gov It is anticipated that the oxygen atoms of the sulfonate group would be susceptible to electrophilic attack, while the carbon atoms of the vinyl groups might be prone to nucleophilic or radical attack, depending on the specific reaction conditions.

Nonlinear Optical (NLO) Properties Theoretical Evaluation

Nonlinear optical (NLO) materials are of great interest for applications in photonics, such as optical switching and frequency conversion. nih.gov The NLO response of a molecule is related to its ability to be polarized by an intense electric field, a property that is often enhanced in molecules with extended π-conjugated systems and strong electron donor-acceptor groups. nih.govresearchgate.net

The structure of this compound, featuring a benzene ring substituted with two vinyl groups and a sulfonic acid group, suggests potential for NLO activity. The vinyl groups extend the π-conjugation of the benzene ring, which can enhance the molecular polarizability. The sulfonic acid group acts as a strong electron-withdrawing group, creating a charge asymmetry in the molecule that is beneficial for second-order NLO properties.

Theoretical calculations, such as those based on Density Functional Theory (DFT) or ZINDO methods, could be employed to predict the NLO properties of this molecule, including its first hyperpolarizability (β). researchgate.net Such calculations would likely show that the presence of the electron-withdrawing sulfonic acid group and the conjugated vinyl groups leads to a significant NLO response. researchgate.net The specific values would depend on the computational method and basis set used. The theoretical evaluation of related organic molecules with donor-acceptor functionalities has shown that they can possess large NLO responses, making them promising candidates for NLO materials. researchgate.net

Predicted Collision Cross Section (CCS) Values for Adducts

Collision Cross Section (CCS) is a measure of the three-dimensional shape of an ion in the gas phase and is an important parameter in ion mobility spectrometry-mass spectrometry (IMS-MS) for compound identification. nih.gov Theoretical methods can be used to predict the CCS values for different ions of a molecule, which can then be compared with experimental data. nih.gov

For this compound, CCS values can be predicted for its various ionic forms, most commonly the deprotonated molecule [M-H]⁻ and adducts with common ions like sodium [M+Na]⁺ or a proton [M+H]⁺.

A computed CCS value for the deprotonated form of this compound (C₁₀H₉O₃S⁻) is available in the PubChem database. nih.gov It is important to note that predicted CCS values can vary depending on the computational method used.

IonPredicted CCS (Ų)Source
[M-H]⁻169.0PubChem nih.gov

This table is based on publicly available computed data and should be considered as a theoretical prediction.

It is generally observed that for a given molecule, the CCS values of different adducts will vary. For instance, the [M+Na]⁺ adduct is typically larger than the [M+H]⁺ adduct due to the larger ionic radius of sodium. nih.gov The specific conformation of the ion in the gas phase also significantly influences its CCS value. nih.gov Theoretical predictions of CCS values for the protonated and sodiated adducts of this compound would require specific computational modeling. nih.gov

Applications in Materials Science and Catalysis

Polymerization for Advanced Materials Development

The presence of two vinyl groups makes 2,3-Bis(ethenyl)benzenesulfonic acid an excellent monomer and cross-linking agent for polymerization reactions. The resulting polymers, which incorporate sulfonic acid groups, exhibit a range of desirable properties, including high ion-exchange capacity, hydrophilicity, and thermal stability.

While direct research on this compound for coatings and adhesives is not extensively documented, the properties of its copolymers, particularly those with styrene (B11656), suggest significant potential. The incorporation of sulfonic acid groups into a polymer backbone can enhance adhesion to polar substrates through hydrogen bonding and electrostatic interactions. This makes copolymers derived from sulfonated divinylbenzene (B73037) monomers, such as this compound, attractive for specialty coating formulations where improved surface wetting and bonding are critical. The cross-linking ability imparted by the divinyl structure can also contribute to the development of durable and chemically resistant coatings.

The most established application for polymers derived from sulfonated divinylbenzene is in the field of ion exchange resins. Copolymers of styrene and divinylbenzene are sulfonated to produce strongly acidic cation exchange resins. These resins are microporous, spherical beads with sulfonic acid groups acting as the ion-exchange sites. nih.govmedchemexpress.combiosynth.comnih.govnumberanalytics.com The degree of sulfonation and the cross-linking density, determined by the divinylbenzene content, can be controlled to tailor the resin's properties, such as ion-exchange capacity (IEC), swelling behavior, and thermal stability. rsc.orgacs.orgmdpi.com

These sulfonated styrene-divinylbenzene (S-DVB) resins are widely used as solid acid catalysts for reactions like esterification, hydration, and alkylation, offering an alternative to corrosive mineral acids. orgsyn.org Their high concentration of acid sites and controllable morphology make them efficient and reusable catalysts. researchgate.net

The amphiphilic nature of these sulfonated copolymers also makes them effective dispersants. The hydrophobic polymer backbone adsorbs onto the surface of particles, while the hydrophilic sulfonic acid groups extend into the surrounding medium, providing electrostatic and steric stabilization. This prevents particle agglomeration in liquid systems, a crucial function in formulations for pigments, ceramics, and other particulate materials.

Table 1: Properties of Sulfonated Styrene-Divinylbenzene (S-DVB) Resins

Property Description Typical Values/Observations Source(s)
Ion-Exchange Capacity (IEC) A measure of the number of exchangeable ions per unit weight of resin. Increases with the degree of sulfonation. Can reach values over 5.0 meq/g. rsc.orgmdpi.comresearchgate.net
Swelling The ability of the resin to absorb solvents, which is crucial for ion accessibility. Dependent on the degree of cross-linking and the polarity of the solvent. Lower cross-linking leads to higher swelling. acs.org
Thermal Stability The temperature at which the resin begins to degrade. Hybrid materials with silica (B1680970) show improved thermal stability compared to purely organic resins. researchgate.net

| Morphology | The physical structure of the resin beads (e.g., gel-type, macroporous). | Can be controlled by polymerization conditions, affecting catalytic activity and mass transfer. | researchgate.net |

This table is interactive. Click on the headers to sort.

A significant area of research is the use of sulfonated polymers based on styrene and divinylbenzene for the fabrication of proton-conducting membranes, also known as proton exchange membranes (PEMs). These membranes are a core component of fuel cells and certain types of batteries, such as vanadium redox flow batteries. The sulfonic acid groups provide the necessary sites for proton transport across the membrane.

By controlling the polymerization and sulfonation process, it is possible to create membranes with a high density of sulfonic acid groups, leading to high proton conductivity. nih.gov For instance, membranes synthesized from sulfonated poly(styrene-co-divinylbenzene) interpenetrated with a polyethylene (B3416737) network have demonstrated excellent physicochemical properties, mechanical stability, and high proton conductivity, in some cases outperforming commercial standards like Nafion. Research has shown that these membranes can achieve high Coulombic and energy efficiencies when used in electrochemical devices.

Table 2: Performance of a Sulfonated Poly(styrene-co-divinylbenzene) PEM

Performance Metric Value Comparison/Conditions Source(s)
Proton Conductivity Up to 164 mS/cm At room temperature, making it a candidate for fuel cells. nih.gov
Ion Exchange Capacity (IEC) As high as 4.8 meq/g After converting the polymer to its acid form. nih.gov

| Molecular Weight Dispersity | 1.15–1.85 | Achieved through free radical polymerization. | nih.gov |

This table is interactive. Click on the headers to sort.

Surfactant Applications

The molecular structure of this compound, once polymerized, results in a macromolecule with both hydrophobic (the polymer backbone) and hydrophilic (the sulfonic acid groups) characteristics. This amphiphilic nature is the basis for its potential use in surfactant applications.

In enhanced oil recovery (EOR), surfactants are used to reduce the interfacial tension between oil and water, helping to mobilize oil trapped in reservoir rock pores. mdpi.comyoutube.com Sulfonated polymers, like those derived from this compound, are of interest for EOR applications. These polymeric surfactants can increase the viscosity of the injection water, which improves the sweep efficiency of the flood by preventing "viscous fingering," where the water bypasses the oil. researchgate.netyoutube.com

While specific studies on polymers from this compound in SEOR are limited, research on related sulfonated polymers shows their potential. researchgate.net The combination of viscosity enhancement and interfacial activity makes them promising candidates for chemical EOR formulations, particularly in harsh reservoir conditions of high temperature and salinity, where the stability of the polymer backbone is an advantage.

Role as Chemical Intermediates in Organic Synthesis

The compound this compound is a versatile chemical intermediate due to the reactivity of its distinct functional groups: the two vinyl groups and the sulfonic acid group. smolecule.com

The vinyl groups can participate in a variety of addition reactions. They are potent Michael acceptors and can act as dienophiles in Diels-Alder reactions. wikipedia.org This allows for the construction of complex cyclic and acyclic structures. Furthermore, the vinyl groups can be involved in hydrosulfonylation reactions, providing a route to allylic sulfones, which are valuable building blocks in pharmaceutical and materials synthesis.

The sulfonic acid group is a strong acid and can be used as a catalyst in reactions such as esterification and dehydration. numberanalytics.comwikipedia.orgsaskoer.ca It can also be converted into other functional groups, such as sulfonyl chlorides, sulfonamides, and sulfonate esters, which are themselves important intermediates in organic synthesis. wikipedia.org The sulfonic acid group can also serve as a directing group in electrophilic aromatic substitution reactions or as a temporary water-solubilizing protecting group that can be removed under specific conditions. wikipedia.org The combination of these reactive sites on a single molecule makes this compound a valuable starting material for the synthesis of a wide range of complex organic molecules.

Catalytic Applications of this compound Analogues

Analogues of this compound, which feature both strongly acidic sulfonic acid groups and polymerizable vinyl groups, are foundational to the development of a wide range of solid acid catalysts. The presence of the sulfonic acid group provides Brønsted acidity, while the vinyl or aryl moieties allow for incorporation into or functionalization of various solid supports. These materials are pivotal in heterogeneous catalysis, offering advantages such as ease of separation, reusability, and reduced corrosion compared to their homogeneous counterparts.

Heterogeneous Acid Catalysis and Solid Acid Catalysts

Solid acid catalysts are crucial in chemical industries for their efficiency and environmental benefits. aurak.ac.ae Analogues of this compound, like poly(styrene sulfonic acid), are prominent examples of such catalysts. wikipedia.org These polymeric sulfonic acids, often prepared as resins (e.g., Dowex resin), serve as effective and recyclable acid catalysts for numerous organic transformations. aurak.ac.aewikipedia.org The catalytic activity stems from the Brønsted acid sites (–SO₃H groups) attached to a solid, insoluble polymer backbone.

The effectiveness of these catalysts is often compared to commercial products like Amberlyst-15, a sulfonated styrene-divinylbenzene copolymer. nih.gov For instance, a sulfonated activated carbon catalyst (AC-SO₃H) showed comparable or superior activity to Amberlyst-15 in the esterification of long-chain fatty acids, which was attributed to its large specific surface area and mesoporous structure. nih.gov Similarly, sulfonic acid-functionalized polypropylene (B1209903) fibers have been demonstrated as highly efficient and recyclable heterogeneous Brønsted acid catalysts for multicomponent reactions like the Biginelli reaction. rsc.org These catalysts can be prepared from inexpensive materials and are easily recovered after the reaction, making them attractive for industrial applications. rsc.org

Nanoporous, bicontinuous cubic lyotropic liquid crystal polymer resins containing sulfonic acid groups represent another advanced form of solid acid catalyst. rsc.org These materials exhibit high catalytic activity and unique molecular-size selectivity, allowing reactants below a certain size to access the catalytic sites within the nanopores. rsc.org This selectivity is a significant advantage over amorphous resins like Amberlyst-15. rsc.org

Functionalized Materials (e.g., biochar, MOFs) as Brønsted Acid Catalysts

Recent research has focused on grafting sulfonic acid groups onto diverse solid supports to create robust Brønsted acid catalysts. Biochar and Metal-Organic Frameworks (MOFs) have emerged as particularly promising platforms.

Functionalized Biochar: Biochar, a carbon-rich material derived from biomass pyrolysis, can be functionalized to act as a catalyst support. nih.gov Sulfonated biochar, created by treating the material with sulfonating agents, introduces acidic –SO₃H groups onto its surface. A novel benzenesulfonic acid-functionalized hydrophobic mesoporous biochar was prepared by a one-pot sulfonation method. elsevierpure.com This material displayed a large surface area (100-400 m²/g), high acid concentration (>1.0 mmol/g), and significant hydrophobicity. elsevierpure.com Its performance in biofuel production via esterification and alkylation reactions surpassed that of traditional sulfonated biochar and the commercial resin Amberlyst-15, largely because its water-repellent nature prevents the deactivation of acid sites by in-situ produced water. elsevierpure.com

Table 1: Comparison of Catalyst Performance in Fatty Acid Esterification

CatalystConversion (%)Reference
Hydrophobic benzenesulfonic acid biochar96.0 elsevierpure.com
Amberlyst-1586.7 elsevierpure.com
Traditional sulfonated biochar (Biochar-SO₃H)28.0 elsevierpure.com

Functionalized Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials that can be functionalized with acidic groups to serve as catalysts. Sulfonic acid groups have been successfully incorporated into stable MOF structures, such as MIL-101(Cr) and IRMOF-3. rsc.orgrsc.org A sulfonic acid-functionalized MOF, S-IRMOF-3, was synthesized and used as an efficient heterogeneous catalyst for the synthesis of acrylonitrile (B1666552) derivatives via Knoevenagel condensation. nih.gov This catalyst demonstrated the benefits of combining the high surface area and tunable porosity of MOFs with the strong acidity of sulfonic acid groups. nih.gov Another study investigated HSO₃-MIL-101(Cr) and a new zirconium-based MOF for the esterification of n-butanol with acetic acid. rsc.org The Zr-based MOF showed high activity and stability, and it could be regenerated and reused effectively. rsc.org

Application in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. Brønsted acids are excellent catalysts for MCRs, particularly for the synthesis of nitrogen-containing heterocycles, which are significant in medicinal chemistry. acs.org

Chiral phosphoric acids, a type of Brønsted acid, have been used to catalyze asymmetric MCRs, including Biginelli and aza Diels–Alder reactions. acs.org Similarly, phosphoric acids have been used to promote a three-component reaction between benzaldehyde, amines, and diethyl acetylenedicarboxylate (B1228247) to produce highly functionalized γ-lactam derivatives. nih.govnih.gov The mechanism involves an in-situ generation of an enamine and an imine, followed by a Mannich reaction and intramolecular cyclization. nih.gov

Solid acid catalysts with sulfonic acid groups are also effective in MCRs. A sulfonic acid-functionalized polypropylene fiber was shown to be a highly effective and recyclable catalyst for the one-pot synthesis of 3,4-dihydropyrimidin-2-(1H)-ones/-thiones (the Biginelli reaction). rsc.org Furthermore, a sulfonated porous organic polymer (POP-SO₃H) acted as a robust heterogeneous catalyst for the pseudo-four-component synthesis of dihydro-2-oxypyrroles, highlighting the advantage of accessible sulfonic acid sites within a porous structure. nih.gov

Catalysis of Esterification and Alkylation Processes

Esterification and alkylation are fundamental acid-catalyzed reactions in organic synthesis. Sulfonic acids, both in homogeneous and heterogeneous forms, are widely used as catalysts for these processes. aurak.ac.aewikipedia.org The strong acidity of the –SO₃H group facilitates the protonation of the carbonyl oxygen in esterification or the generation of a carbocation intermediate in alkylation.

Esterification: Solid sulfonic acid catalysts are favored for esterification because they can be easily separated from the reaction products, minimizing contamination and simplifying purification. aurak.ac.ae Various supports have been functionalized with sulfonic acid groups for this purpose, including polymers, mesoporous silica, and carbon-based materials. aurak.ac.aeresearchgate.net Sulfonic acid-functionalized ionic liquids (SAILs) have also been developed as recyclable catalysts for the esterification of fatty acids, with catalyst activity depending on factors like lipophilicity and the number of acid groups. mdpi.com Studies comparing different solid acid catalysts have shown that factors like surface area, porosity, and hydrophobicity play a crucial role in catalytic efficiency. nih.govelsevierpure.com For example, a hydrophobic benzenesulfonic acid biochar catalyst demonstrated a 96.0% conversion in the esterification of oleic acid with methanol. elsevierpure.com

Alkylation: Sulfonic acid esters themselves are potent alkylating agents in organic synthesis. wikipedia.orgacs.org As catalysts, sulfonic acids facilitate alkylation reactions. For instance, the hydrophobic biochar-based benzenesulfonic acid catalyst was effectively used in the alkylation of 4-ethylphenol (B45693) with benzyl (B1604629) alcohol and 2-methylfuran (B129897) with cyclopentanone (B42830) for the production of high-density biofuels. elsevierpure.com The catalyst's water resistance was key to maintaining high activity and selectivity. elsevierpure.com

Table 2: Catalyst Performance in Alkylation for Biofuel Production

Alkylation ReactionCatalystTarget Product Yield (%)Reference

Dehydration Reactions (e.g., fructose (B13574) to 5-hydroxymethylfurfural)

The dehydration of carbohydrates, such as fructose, into platform molecules like 5-hydroxymethylfurfural (B1680220) (HMF) is a key process in biomass valorization. This reaction is typically acid-catalyzed, and heterogeneous catalysts are preferred for their recyclability and lower environmental impact. mdpi.com

A variety of solid acid catalysts have been studied for fructose dehydration, including aluminosilicates, niobic acid, zeolites, and ion-exchange resins. mdpi.comresearchgate.net The nature and strength of the acid sites are critical for selectivity towards HMF. researchgate.net Brønsted acid sites, such as those provided by sulfonic acid groups, generally lead to higher selectivities compared to Lewis acid sites, which can promote the formation of undesirable humins. researchgate.net

Sulfonic acid-functionalized materials have shown significant promise. For example, a composite made of cellulose (B213188) and a metal-organic framework (MIL-88(Fe)) was post-synthetically modified with –SO₃H groups. nih.gov This bio-based solid acid catalyst achieved a 98% yield of HMF from fructose at a relatively low temperature of 90 °C in just 30 minutes. nih.gov Other successful catalysts include niobium phosphotungstates, which achieved a 96.7% HMF yield, and TPA/ZSM-5, which yielded 80.75% HMF and could be reused five times with minimal loss of activity. nih.govrsc.org These findings underscore the potential of developing tailored solid acid catalysts, including those based on sulfonic acid analogues, for efficient and sustainable chemical production from renewable resources. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2,3-bis(ethenyl)benzenesulfonic acid, and how can purity (>95%) be ensured?

The synthesis typically involves sulfonation of a pre-functionalized benzene derivative or Heck coupling to introduce ethenyl groups. For example, palladium-catalyzed cross-coupling reactions (e.g., using Pd(PPh₃)₄) can attach ethenyl groups to a sulfonated benzene core . Purification methods include recrystallization (using solvents like ethanol/water mixtures) and HPLC with C18 columns to isolate isomers and remove unreacted intermediates. Purity validation requires quantitative ¹H/¹⁹F NMR (for deuterated analogs) and LC-MS to confirm structural integrity and detect trace impurities .

Q. How does the sulfonic acid group influence the compound’s stability under varying pH and temperature conditions?

The sulfonic acid group enhances hydrophilicity and stability in aqueous media but may degrade under extreme alkaline conditions (pH > 12) via desulfonation. Thermal gravimetric analysis (TGA) shows stability up to ~200°C, with decomposition occurring above this threshold. Buffered solutions (pH 3–7) are recommended for long-term storage, as evidenced by studies on structurally similar sulfonated aromatics .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Resolves ethenyl proton coupling (J ≈ 16 Hz for trans-configuration) and sulfonic acid proton shifts (δ ~11–12 ppm in D₂O).
  • FT-IR : Confirms sulfonic acid groups via S=O stretching (1180–1120 cm⁻¹) and S-O stretching (1040–1000 cm⁻¹).
  • UV-Vis : Identifies π→π* transitions in the ethenyl-benzene system (λmax ≈ 250–300 nm), useful for tracking conjugation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for material science applications?

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps to assess conductivity and charge-transfer potential. For example, the electron-withdrawing sulfonic acid group lowers the LUMO energy, enhancing suitability as a dopant in conductive polymers. Comparative studies with 4,4′-diaminostilbene-2,2′-disulfonic acid (DASDA) show similar trends in charge delocalization .

Q. What role does this compound play in catalytic systems, particularly in cross-coupling reactions?

The sulfonic acid moiety can act as a Brønsted acid catalyst or ligand modifier. In Pd-catalyzed Suzuki-Miyaura reactions, sulfonated aromatics stabilize palladium intermediates, improving turnover frequency (TOF). For example, 4,4′-(phenylphosphinidene)bis(benzenesulfonic acid) dipotassium salt enhances catalytic efficiency in aryl halide couplings .

Q. How do structural isomers (e.g., 2,3- vs. 2,4-substitution) affect reactivity and applications?

Isomeric differences alter steric and electronic profiles. The 2,3-substitution pattern creates a sterically crowded environment, reducing aggregation in aqueous solutions compared to 2,4-isomers. This property is critical for designing fluorescent probes, where aggregation-caused quenching (ACQ) must be minimized. Fluorescence quantum yield (QY) comparisons between isomers can guide sensor development .

Q. What strategies resolve contradictions in reported solubility data for sulfonated ethenylbenzenes?

Discrepancies arise from varying counterion choices (Na⁺ vs. K⁺) and measurement conditions. Systematic solubility studies in DMSO, water, and ethanol at 25°C–60°C, paired with Hansen solubility parameter (HSP) analysis, clarify these inconsistencies. For instance, sodium salts exhibit higher aqueous solubility (~200 mg/mL) than potassium analogs due to ionic radius effects .

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